molecular formula C20H22F2N4O3S B2720585 N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide CAS No. 2034327-88-1

N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide

Katalognummer: B2720585
CAS-Nummer: 2034327-88-1
Molekulargewicht: 436.48
InChI-Schlüssel: KGXFALZVNOWUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-difluorophenyl group, a piperidine-linked benzo[c][1,2,5]thiadiazole dioxide core, and an acetamide bridge. While direct pharmacological data for this specific compound are unavailable in the provided evidence, structural analogs with acetamide, piperidine, and fluorophenyl motifs have demonstrated anti-inflammatory, analgesic, and antibacterial activities .

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S/c1-24-18-4-2-3-5-19(18)26(30(24,28)29)15-8-10-25(11-9-15)13-20(27)23-17-7-6-14(21)12-16(17)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXFALZVNOWUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-Difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Molecular Formula : C17H18F2N4O2S
  • Molecular Weight : Approximately 366.41 g/mol
  • CAS Number : Not specified in the sources but can be identified through chemical databases.

The presence of a difluorophenyl group and a thiadiazole moiety contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have shown promising antifungal and antibacterial properties. Studies have demonstrated that such compounds can inhibit the growth of various pathogens by disrupting cellular processes or inhibiting specific enzymes essential for microbial survival .
  • Anticancer Activity : Thiadiazole derivatives are known for their anticancer potential. They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of cell cycle regulators .

Biological Activity Data

The following table summarizes the key biological activities reported for N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide and related compounds:

Biological ActivityTest Organism/Cell LineConcentrationEffectiveness
AntifungalBotrytis cinerea200 µg/mL92% inhibition
AntibacterialVarious bacteriaVariesModerate to high
AnticancerMCF-7 (breast cancer)6.2 µM IC50Active
CytotoxicityHCT-116 (colon cancer)27.3 µM IC50Active

Case Study 1: Antifungal Efficacy

A study on synthesized thiadiazole derivatives demonstrated that certain compounds could inhibit the radial growth of Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum by over 60%. The compound with a similar scaffold to N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide showed particularly high antifungal activity at a concentration of 200 µg/mL .

Case Study 2: Anticancer Properties

In vitro studies have indicated that derivatives of this compound exert significant cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values suggest that these compounds could serve as lead candidates for further development in anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The compound’s unique structure combines three key elements:

2,4-Difluorophenyl group : Enhances lipophilicity and influences receptor interactions.

Benzo[c][1,2,5]thiadiazole dioxide : A sulfone-containing heterocycle contributing to electronic effects and hydrogen bonding.

Table 1: Structural Features of Analogous Compounds
Compound Name / ID Core Heterocycle Substituents Key Structural Differences Reference
Target Compound Benzo[c][1,2,5]thiadiazole dioxide 2,4-Difluorophenyl, 3-methyl sulfone - -
VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) 1,3,4-Thiadiazole 4-Chlorophenyl Thiadiazole vs. benzo-thiadiazole dioxide; Cl vs. F
Compound 9 (2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) Imidazole-thiazole 4-Fluorophenyl, thioether linkage Lacks piperidine and sulfone groups
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Thiazole-piperidine Difluorophenyl sulfonamide Sulfonamide group; pyridine-thiazole core

Key Observations :

  • Fluorine substituents (e.g., 2,4-difluorophenyl vs. 4-fluorophenyl in ) modulate electronic properties and binding affinity.
  • The benzo-thiadiazole dioxide core distinguishes the target compound from simpler thiadiazoles (e.g., VA17 ) and imidazole derivatives (e.g., Compound 9 ).

Pharmacological Activity Comparisons

While direct activity data for the target compound are lacking, structurally related acetamides exhibit diverse biological effects:

Table 2: Reported Activities of Analogous Compounds
Compound Name / ID Biological Activity Potency (vs. Standard) Reference
Benzothiazole derivatives (5d, 5e) Anti-inflammatory, analgesic (ED₅₀ = 12 mg/kg) 5d: Most anti-inflammatory; 5e: Analgesic
VA17 Antipyretic, analgesic Moderate activity (details not specified)
Anti-exudative acetamides Anti-edema (10 mg/kg) Comparable to diclofenac (8 mg/kg)

Key Observations :

  • Fluorine substitution (as in 4-fluorophenyl derivatives ) correlates with improved metabolic stability, a likely advantage for the target compound.

Key Observations :

  • The target compound’s synthesis may face challenges in regioselective sulfonation and piperidine coupling efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.